molecular formula C7H12O4 B1423132 2-(Oxolan-3-ylmethoxy)acetic acid CAS No. 933700-17-5

2-(Oxolan-3-ylmethoxy)acetic acid

Cat. No. B1423132
CAS RN: 933700-17-5
M. Wt: 160.17 g/mol
InChI Key: GIZAGQSWSQRRPR-UHFFFAOYSA-N
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Description

2-(Oxolan-3-ylmethoxy)acetic acid (OMA) is a synthetic organic compound. It has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(Oxolan-3-ylmethoxy)acetic acid consists of seven carbon atoms, twelve hydrogen atoms, and four oxygen atoms . The exact structural layout is not provided in the available sources.

Scientific Research Applications

Pharmaceutical Research

2-(Oxolan-3-ylmethoxy)acetic acid: is utilized in pharmaceutical research as a reference standard for drug formulation. It helps in ensuring the accuracy and consistency of pharmacological studies .

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the production of complex molecules. Its unique structure allows for the creation of diverse chemical compounds with potential applications in various fields .

Material Science

In material science, 2-(Oxolan-3-ylmethoxy)acetic acid can be used to modify surface properties of materials. This is crucial for developing new materials with specific characteristics like increased durability or enhanced conductivity .

Analytical Chemistry

As an analytical reagent, this acid is used to calibrate instruments and validate analytical methods, which is essential for accurate measurement and quality control in chemical analysis .

Biochemistry

In biochemistry, it may be involved in enzyme inhibition studies to understand the mechanism of action of certain biochemical pathways. This can lead to the development of new therapeutic agents .

Agricultural Chemistry

2-(Oxolan-3-ylmethoxy)acetic acid: could be explored for its potential use in agricultural chemistry, possibly as a growth regulator or as a component in the synthesis of herbicides .

Environmental Science

This compound might be used in environmental science to study the degradation of organic compounds and their impact on ecosystems. It can also be part of research into green chemistry practices .

Nanotechnology

Lastly, in nanotechnology, 2-(Oxolan-3-ylmethoxy)acetic acid can be used to modify nanoparticles, which can be applied in drug delivery systems, imaging, and diagnostic procedures .

properties

IUPAC Name

2-(oxolan-3-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-7(9)5-11-4-6-1-2-10-3-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZAGQSWSQRRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxolan-3-ylmethoxy)acetic acid

CAS RN

933700-17-5
Record name 2-[(oxolan-3-yl)methoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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